Adamantane
Overview
Description
Adamantane is an organic compound with the chemical formula C₁₀H₁₆. It is a colorless, crystalline substance with a camphor-like odor. The structure of this compound is composed of three fused cyclohexane rings in a unique, highly symmetrical arrangement, making it the simplest member of the diamondoid family. This rigid and virtually stress-free structure contributes to its remarkable stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The first successful synthesis of adamantane was achieved by Vladimir Prelog and his team in 1941. They used a Lewis-acid catalyzed rearrangement of bicyclo[3.3.1]nonane derivatives. This method involves the use of strong acids like aluminum chloride to facilitate the rearrangement .
Another common synthetic route involves the hydrogenation of dicyclopentadiene, which produces this compound in the presence of a catalyst such as platinum or palladium. This method is often used in industrial settings due to its efficiency .
Industrial Production Methods
In industrial production, this compound is typically synthesized from petroleum fractions. The process involves the catalytic hydrogenation of dicyclopentadiene, followed by purification steps to isolate the this compound. This method is favored for its cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Adamantane undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can be achieved using strong reducing agents.
Substitution: Halogenation is a typical substitution reaction for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, chlorine, radical initiators.
Major Products
Oxidation: Adamantanone.
Substitution: Halogenated this compound derivatives like bromothis compound.
Scientific Research Applications
Adamantane and its derivatives have a wide range of applications in scientific research:
Chemistry: this compound is used as a building block for the synthesis of more complex polycyclic compounds.
Biology: this compound derivatives, such as amantadine, are used as antiviral agents.
Medicine: Besides its antiviral properties, this compound derivatives are used in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of adamantane derivatives varies depending on their application. For instance, amantadine inhibits the M2 proton channel of the influenza A virus, preventing viral replication . Memantine, on the other hand, blocks NMDA receptors in the brain, which helps to reduce the symptoms of Alzheimer’s disease .
Comparison with Similar Compounds
Adamantane is unique due to its highly symmetrical and stable structure. Similar compounds include:
Diamantane: A higher diamondoid with two fused this compound units.
Triamantane: Composed of three fused this compound units.
Amantadine: A derivative of this compound used as an antiviral and in the treatment of Parkinson’s disease.
Memantine: Another derivative used in the treatment of Alzheimer’s disease.
These compounds share the rigid, cage-like structure of this compound but differ in their specific applications and chemical properties.
Properties
IUPAC Name |
adamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORILYTVJVMAKLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022017 | |
Record name | Adamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022017 | |
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Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | Adamantane | |
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CAS No. |
281-23-2 | |
Record name | Adamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=281-23-2 | |
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Record name | Adamantane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000281232 | |
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Record name | ADAMANTANE | |
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Record name | Tricyclo[3.3.1.13,7]decane | |
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Record name | Adamantane | |
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URL | https://comptox.epa.gov/dashboard/DTXSID5022017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclo[3.3.1.13,7]decane | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.457 | |
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Record name | ADAMANTANE | |
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